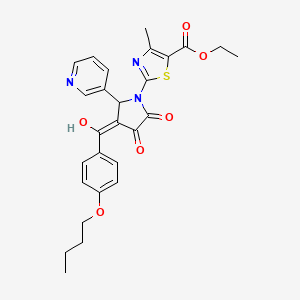

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

CAS Number: 609796-51-2

Molecular Formula: C₂₇H₂₇N₃O₆S

Molecular Weight: 521.6 g/mol

This compound features a complex heterocyclic architecture combining a pyrrolidone ring, a thiazole carboxylate moiety, and a 4-butoxybenzoyl group. The pyridin-3-yl substituent at the 2-position of the pyrrole ring distinguishes it from close analogs.

Properties

CAS No. |

609796-51-2 |

|---|---|

Molecular Formula |

C27H27N3O6S |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

ethyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C27H27N3O6S/c1-4-6-14-36-19-11-9-17(10-12-19)22(31)20-21(18-8-7-13-28-15-18)30(25(33)23(20)32)27-29-16(3)24(37-27)26(34)35-5-2/h7-13,15,21,31H,4-6,14H2,1-3H3/b22-20+ |

InChI Key |

FOZCXYPBVAMDQA-LSDHQDQOSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CN=CC=C4)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CN=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group can be introduced via Friedel-Crafts acylation, where butoxybenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are necessary to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ primarily in substituents on the pyrrole and benzoyl groups. These modifications influence physicochemical properties and biological activity:

Table 1: Structural and Substituent Comparison

| Compound CAS | Molecular Formula | Molecular Weight | R1 (Pyrrole Substituent) | R2 (Benzoyl Substituent) | Notable Features |

|---|---|---|---|---|---|

| 609796-51-2 (Main) | C₂₇H₂₇N₃O₆S | 521.6 | Pyridin-3-yl | 4-butoxybenzoyl | Enhanced polarity due to pyridine; moderate lipophilicity from butoxy chain |

| 617695-28-0 | C₂₈H₂₉N₃O₆S | 535.6 | 4-ethoxyphenyl | 4-butoxybenzoyl | Increased steric bulk with ethoxyphenyl; reduced electron density vs. pyridine |

| 609794-26-5 | C₂₇H₂₆FN₃O₆S | 539.5 | 4-fluorophenyl | 4-butoxybenzoyl | Electron-withdrawing fluorine enhances stability; potential for halogen bonding |

| 617695-36-0 | C₂₈H₂₉N₃O₇S | 551.6 | 3,4,5-trimethoxyphenyl | 4-butoxybenzoyl | Polar methoxy groups improve solubility; trimethoxy motif common in kinase inhibitors |

Key Observations :

Physicochemical Properties

While explicit data on melting points and solubility are unavailable, inferences can be drawn:

- Water Solubility : The trimethoxyphenyl analog (617695-36-0) likely has higher aqueous solubility due to polar methoxy groups, whereas the main compound’s pyridinyl group may confer moderate solubility .

- Thermal Stability : Fluorinated analogs (e.g., 609794-26-5) may exhibit higher stability due to the strong C-F bond, as seen in similar fluorinated pharmaceuticals .

Spectroscopic and Crystallographic Analysis

- NMR Profiling : As demonstrated in , substituent-induced chemical shift differences in regions A (positions 39–44) and B (29–36) can localize structural variations. For instance, the pyridinyl group in the main compound would cause distinct shifts in these regions compared to phenyl analogs .

- Crystallography : The SHELX system () is widely used for small-molecule crystallography, suggesting that structural data for these compounds may rely on such tools for refinement and validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.